molecular formula C16H13N5O2S B2847188 N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2-oxazole-5-carboxamide CAS No. 1173030-61-9

N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2-oxazole-5-carboxamide

Cat. No.: B2847188
CAS No.: 1173030-61-9
M. Wt: 339.37
InChI Key: OUINDZUDFBFCCZ-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2-oxazole-5-carboxamide is a recognized and potent inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase with central roles in cellular signaling, gene transcription, and neuronal function. Its primary research value lies in its high potency and selectivity for GSK-3β, making it a critical pharmacological tool for probing the kinase's function in disease models . The compound has been extensively utilized in neuroscience research, particularly in the investigation of neuroprotective pathways and tauopathies. Studies have demonstrated its efficacy in cellular models, where it has been shown to reduce tau hyperphosphorylation, a key pathological hallmark in Alzheimer's disease . Furthermore, research indicates that this inhibitor can activate the Nrf2-ARE (Antioxidant Response Element) pathway, a primary cellular defense mechanism against oxidative stress. This dual-action mechanism—simultaneously inhibiting a pathogenic kinase and boosting endogenous antioxidant responses—positions it as a valuable compound for exploring novel therapeutic strategies for neurodegenerative conditions such as Alzheimer's disease and Amyotrophic Lateral Sclerosis (ALS) . Its application provides researchers with a means to dissect the complex interplay between kinase signaling, protein aggregation, and oxidative damage in the central nervous system.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2S/c22-15(13-6-8-18-23-13)21(11-10-20-9-3-7-17-20)16-19-12-4-1-2-5-14(12)24-16/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUINDZUDFBFCCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N(CCN3C=CC=N3)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Pyrazole Moiety: Starting with a suitable precursor, such as hydrazine and a 1,3-dicarbonyl compound, the pyrazole ring can be synthesized through cyclization reactions.

    Introduction of the Benzo[d]thiazole Group: This step may involve the reaction of 2-aminothiophenol with a suitable electrophile to form the benzo[d]thiazole ring.

    Construction of the Isoxazole Ring: The isoxazole ring can be synthesized via cycloaddition reactions involving nitrile oxides and alkenes.

    Coupling Reactions: The final step involves coupling the synthesized moieties under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2-oxazole-5-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with its targets.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) Key Property Differences
Target Compound Benzothiazole + Oxazole Ethyl-pyrazole spacer ~356.42* Baseline activity
BG14974 () 4-F-Benzothiazole + Oxazole 5-Methyl-oxazole, 4-F substitution 371.39 Enhanced metabolic stability
Benzothiadiazole-Oxadiazole () Benzothiadiazole + Oxadiazole Methyl-pyrazole 398.43† Increased electron deficiency
Thiazole-Isoxazole () Thiazole + Isoxazole None 237.28 Reduced aromatic stacking

*Estimated based on . †Calculated from molecular formula in .

Q & A

Q. What are the common synthetic routes for N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2-oxazole-5-carboxamide?

The synthesis typically involves multi-step reactions starting with coupling benzothiazole and pyrazole precursors. For example, describes analogous compounds synthesized via nucleophilic substitution or condensation reactions under reflux conditions in solvents like DMF or ethanol. Catalysts such as K₂CO₃ are used to facilitate alkylation or amidation steps . highlights the use of K₂CO₃ and RCH₂Cl for introducing thiazole or oxazole moieties, suggesting similar methodologies could apply to the target compound. Purification often involves column chromatography or recrystallization.

Q. Which spectroscopic techniques are critical for structural validation of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm connectivity of the benzothiazole, pyrazole, and oxazole rings by analyzing chemical shifts and splitting patterns (e.g., aromatic protons in benzothiazole appear at δ 7.5–8.5 ppm) .
  • IR Spectroscopy : Identifies functional groups like carboxamide (C=O stretch ~1650 cm⁻¹) and aromatic C-H bonds .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) .

Q. How is the compound screened for preliminary biological activity?

Initial screening involves in vitro assays targeting enzymes or receptors relevant to the compound’s hypothesized mechanism. For example, discusses binding affinity studies using fluorescence polarization or surface plasmon resonance (SPR) to measure interactions with biological targets. Dose-response curves (IC₅₀/EC₅₀ values) are generated to assess potency .

Advanced Research Questions

Q. How can structural analogs be designed to resolve contradictions in biological activity data?

Discrepancies in activity across analogs (e.g., varying substituents on the pyrazole ring) require structure-activity relationship (SAR) analysis. provides a comparative table of analogs, highlighting that electron-withdrawing groups (e.g., -Br in 9c) enhance binding affinity compared to electron-donating groups (-OCH₃ in 9e). Computational docking (e.g., AutoDock Vina) can predict binding poses and guide rational modifications .

Q. What strategies optimize reaction yields during scale-up synthesis?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require switching to ethanol for safer reflux .
  • Catalyst Screening : shows Pd/C or CuI catalysts enhance coupling efficiency in heterocyclic systems.
  • Purification : Gradient elution in flash chromatography (e.g., hexane/EtOAc) resolves closely eluting byproducts .

Q. How are contradictions in spectral data (e.g., NMR splitting patterns) resolved?

Overlapping signals in complex heterocycles can be addressed via:

  • 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations (e.g., distinguishing pyrazole N-CH₂ from oxazole protons) .
  • X-ray Crystallography : Provides unambiguous confirmation of molecular geometry, as seen in for related thiazole-carboxamide structures .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Tools like SwissADME calculate logP (lipophilicity), aqueous solubility, and CYP450 interactions. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability, while ProTox-II predicts toxicity profiles based on structural alerts (e.g., benzothiazole-related hepatotoxicity) .

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